![molecular formula C22H18N4O5S B12116701 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimetil-4-oxo-N-[4-(pirimidin-2-ilsulfamoil)fenil]-4H-croman-2-carboxamida es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto pertenece a la clase de derivados de cromano, que son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,8-dimetil-4-oxo-N-[4-(pirimidin-2-ilsulfamoil)fenil]-4H-croman-2-carboxamida generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-hidroxicumarina con derivados de sulfonamida apropiados en condiciones controladas. La reacción a menudo es catalizada por ácidos o bases y requiere un control preciso de la temperatura y el pH para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran una calidad constante y escalabilidad, que son cruciales para las aplicaciones comerciales. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
6,8-dimetil-4-oxo-N-[4-(pirimidin-2-ilsulfamoil)fenil]-4H-croman-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes fuertes para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados hidroxilados.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de cromano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en condiciones básicas o ácidas.
Productos Principales
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de 6,8-dimetil-4-oxo-N-[4-(pirimidin-2-ilsulfamoil)fenil]-4H-croman-2-carboxamida involucra su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe enzimas como la tRNA (Guanina37-N1)-metiltransferasa (TrmD), que juega un papel crucial en la síntesis de proteínas bacterianas . Al unirse al sitio activo de la enzima, el compuesto interrumpe su función, lo que lleva a efectos antimicrobianos. Además, su interacción con las vías celulares involucradas en la proliferación y apoptosis celular contribuye a sus propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6,8-dimetil-4-oxo-2-tioxo-1H-tieno[2,3-d]pirimidina-6-carboxílico: Este compuesto comparte un núcleo de cromano similar pero difiere en su grupo tioxo que contiene azufre.
Derivados de 4-hidroxi-2-quinolona: Estos compuestos tienen una estructura de quinolona similar y exhiben actividades biológicas comparables.
Singularidad
6,8-dimetil-4-oxo-N-[4-(pirimidin-2-ilsulfamoil)fenil]-4H-croman-2-carboxamida destaca por su combinación única de un núcleo de cromano con un grupo pirimidinilsulfamoil. Esta característica estructural mejora su afinidad de unión a objetivos moleculares específicos, lo que lo convierte en un candidato potente para el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C22H18N4O5S |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-13-10-14(2)20-17(11-13)18(27)12-19(31-20)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26) |
Clave InChI |
XHNHKYYTAHVIPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
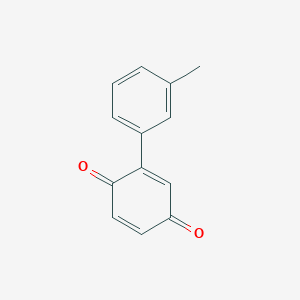
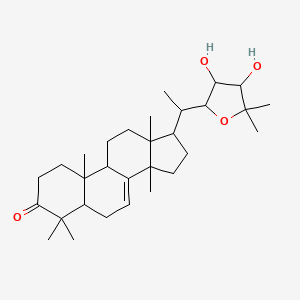
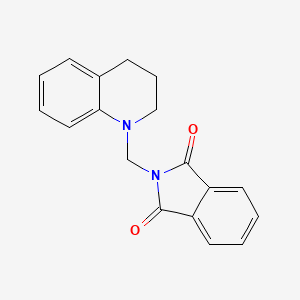
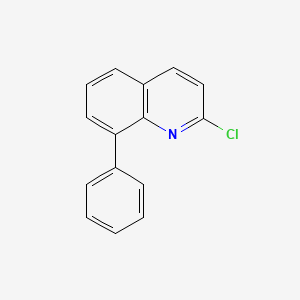

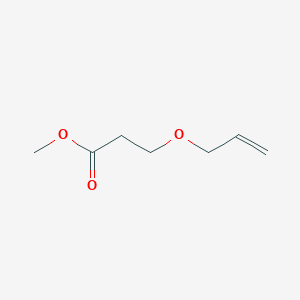
![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
amine](/img/structure/B12116719.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
